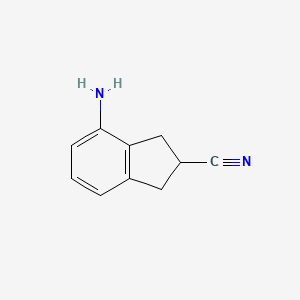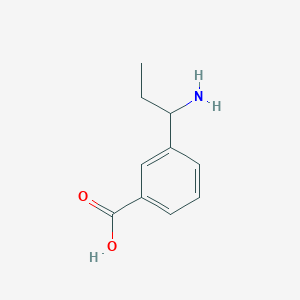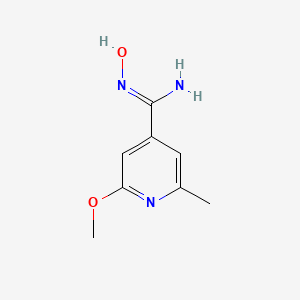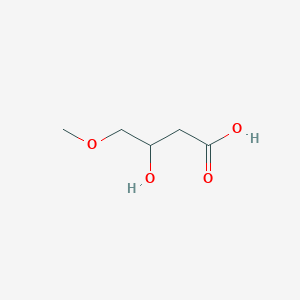![molecular formula C6H6ClN3 B13026746 5H-Pyrrolo[3,2-c]pyridazine hydrochloride](/img/structure/B13026746.png)
5H-Pyrrolo[3,2-c]pyridazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-Pyrrolo[3,2-c]pyridazine hydrochloride is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. The presence of nitrogen atoms in the ring system imparts unique electronic properties, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[3,2-c]pyridazine hydrochloride typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of pyrrole derivatives with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: 5H-Pyrrolo[3,2-c]pyridazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Scientific Research Applications
5H-Pyrrolo[3,2-c]pyridazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored as a potential lead compound for the development of new therapeutic agents targeting various diseases.
Industry: The compound is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,2-c]pyridazine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique electronic properties allow it to bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyridazine: A heterocyclic compound with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with an oxygen atom at the 3-position of the ring.
Pyrrolopyrazine: A compound containing pyrrole and pyrazine rings, similar to pyrrolopyridazine.
Uniqueness: 5H-Pyrrolo[3,2-c]pyridazine hydrochloride is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for drug design, offering advantages such as improved binding affinity and selectivity for specific molecular targets .
Properties
Molecular Formula |
C6H6ClN3 |
|---|---|
Molecular Weight |
155.58 g/mol |
IUPAC Name |
5H-pyrrolo[3,2-c]pyridazine;hydrochloride |
InChI |
InChI=1S/C6H5N3.ClH/c1-3-7-5-2-4-8-9-6(1)5;/h1-4,7H;1H |
InChI Key |
DWSCDQYAWDEZQO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1N=NC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


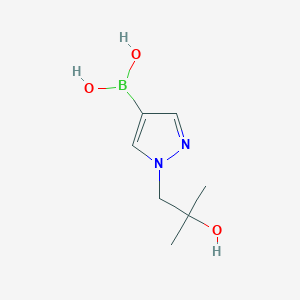

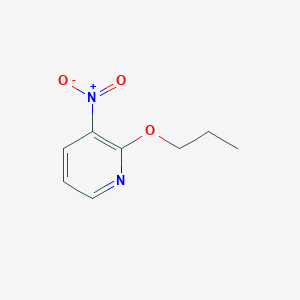
![6-(4-Chlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13026679.png)
